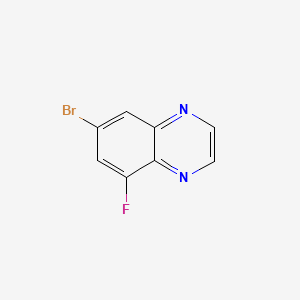
7-Bromo-5-fluoroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-fluoroquinoxaline is a chemical compound with the CAS Number: 1210048-05-7 . It has a molecular weight of 227.04 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of this compound is C8H4BrFN2 . The InChI code is 1S/C8H4BrFN2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
1. Development of Antimicrobial Agents
Research has explored the synthesis of quinolone derivatives, including those related to 7-Bromo-5-fluoroquinoxaline, to create effective antimicrobial agents. These compounds exhibit potent antibacterial activity against a range of pathogens, including drug-resistant strains. For example, novel hybrids of thymoquinone and artemisinin, synthesized for their potential against colorectal cancer, also highlight the versatility of quinolone derivatives in therapeutic applications beyond their antimicrobial properties (Fröhlich et al., 2017).
2. Addressing Antibiotic Resistance
The modification of ciprofloxacin and norfloxacin, closely related to the quinoxaline derivatives, demonstrates the ongoing effort to combat antibiotic resistance. By altering the C-7 position of the quinolone ring, researchers aim to enhance the antibacterial efficacy and overcome resistance mechanisms. These studies are crucial for developing new strategies against resistant bacterial infections (Hryhoriv et al., 2021).
Pharmacokinetic and Pharmacodynamic Studies
3. Veterinary Applications
Fluoroquinolones, including those derived from this compound, have been extensively used in veterinary medicine due to their broad-spectrum antibacterial activity. Studies focus on their pharmacokinetics, mechanisms of action, and potential to address infections in domestic animals, highlighting the importance of dose optimization to reduce the risk of resistance development (Martinez et al., 2006).
4. Novel Antibacterial Agents for Respiratory Infections
Research into the synthesis of novel quinolone derivatives targets the treatment of respiratory tract infections, emphasizing the need for new drugs against resistant pathogens. These efforts include the design of compounds with improved activity profiles against respiratory pathogens, including quinolone-resistant strains (Odagiri et al., 2018).
Eigenschaften
IUPAC Name |
7-bromo-5-fluoroquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNUJVQOZMVOAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

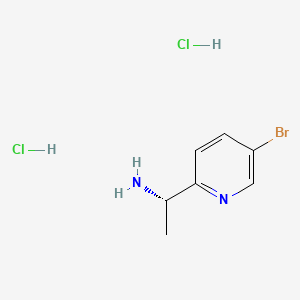

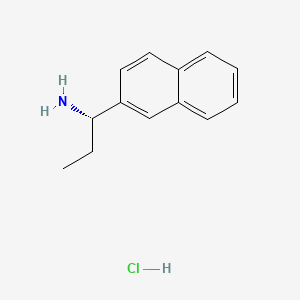

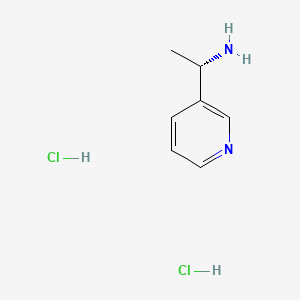
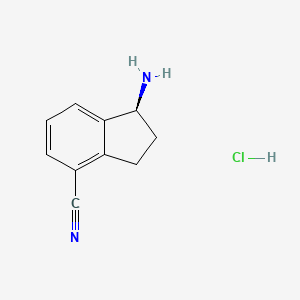
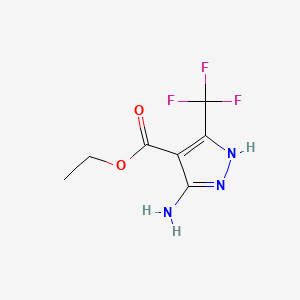
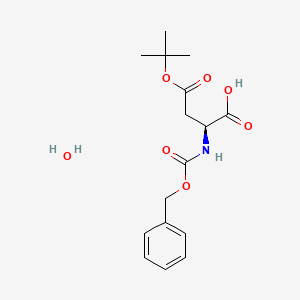


![Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester](/img/structure/B591971.png)
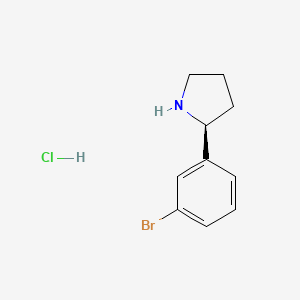
![Methyl 2-[1-(3,4-dichlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B591976.png)